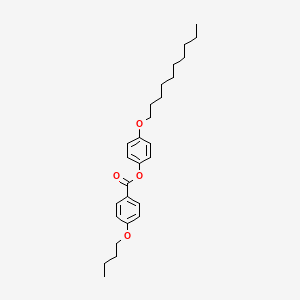![molecular formula C30H40N6O8S3 B14590981 Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) CAS No. 61551-66-4](/img/structure/B14590981.png)
Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) is a complex organic compound that contains both sulfonamide and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) typically involves a multi-step process. The initial step often includes the reaction of 4-aminobenzylamine with N-phenylethane-1-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with sulfuric acid to yield the final compound. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the amine groups can interact with receptors or other proteins. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) can be compared with other sulfonamide and amine-containing compounds:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-phenylethane-1-sulfonamide: Lacks the amine group and has different chemical properties.
4-aminobenzylamine: Contains the amine group but lacks the sulfonamide functionality.
The uniqueness of sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
61551-66-4 |
|---|---|
Formule moléculaire |
C30H40N6O8S3 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
2-[(4-aminophenyl)methylamino]-N-phenylethanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C15H19N3O2S.H2O4S/c2*16-14-8-6-13(7-9-14)12-17-10-11-21(19,20)18-15-4-2-1-3-5-15;1-5(2,3)4/h2*1-9,17-18H,10-12,16H2;(H2,1,2,3,4) |
Clé InChI |
UEALAYHQFVVIOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=C(C=C2)N.C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=C(C=C2)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
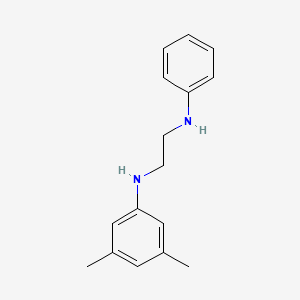

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
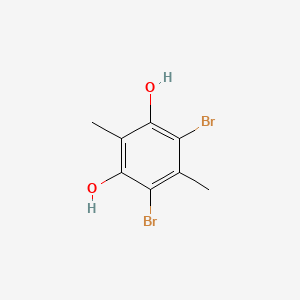
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
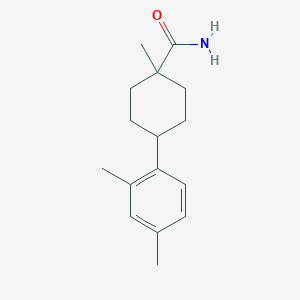
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
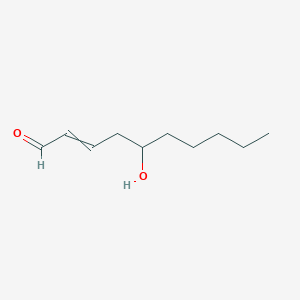

![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
